molecular formula C18H19N3O B12136918 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea CAS No. 307325-40-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea

Cat. No.: B12136918
CAS No.: 307325-40-2
M. Wt: 293.4 g/mol
InChI Key: DJHVRFHAGRTBFQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for researchers exploring advanced therapeutic agents. This compound features a diaryl urea core, which is recognized as a privileged structure in the design of potent kinase inhibitors . The integration of the 3,4-dihydro-2H-pyrrole moiety further enhances its potential for central nervous system (CNS) drug development, as pyrrole-containing compounds are known to exhibit a broad spectrum of pharmacological activities and are present in several CNS-active drugs . The primary research value of this compound lies in its potential to modulate key biological pathways. Diaryl urea derivatives have been successfully developed into multikinase inhibitors, such as Sorafenib and Regorafenib, which are used in cancer treatment, highlighting the scaffold's utility in targeting enzymatic activity . Furthermore, the pyrrolidine ring system is a key feature in compounds like pyrovalerone, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) . This suggests that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea may serve as a valuable tool for neuroscientists studying the monoamine transport systems, which are critical in substance abuse, fatigue, and various neuropsychiatric disorders . Its structure makes it a promising candidate for hit-to-lead optimization campaigns in oncology and CNS research. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

307325-40-2

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea

InChI

InChI=1S/C18H19N3O/c1-14-9-11-16(12-10-14)21(17-8-5-13-19-17)18(22)20-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22)

InChI Key

DJHVRFHAGRTBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Nucleophilic Addition of Amines to Isocyanates

The core structure of the target compound is constructed via the reaction of 3,4-dihydro-2H-pyrrol-5-amine with substituted phenyl isocyanates. As demonstrated in analogous urea derivatives, the primary amine group of 3,4-dihydro-2H-pyrrol-5-amine reacts sequentially with 4-methylphenyl isocyanate and phenyl isocyanate under inert conditions to form the bis-urea intermediate. This stepwise approach minimizes side reactions and ensures regioselectivity.

Reaction Scheme:

  • 3,4-Dihydro-2H-pyrrol-5-amine+4-Methylphenyl isocyanateIntermediate A\text{3,4-Dihydro-2H-pyrrol-5-amine} + \text{4-Methylphenyl isocyanate} \rightarrow \text{Intermediate A}

  • Intermediate A+Phenyl isocyanate1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea\text{Intermediate A} + \text{Phenyl isocyanate} \rightarrow \text{1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea}

Cyclization and Purification

Following the nucleophilic additions, cyclization is often employed to enhance structural stability. For example, potassium fluoride adsorbed on alumina (KF/Al2_2O3_3) in refluxing acetonitrile facilitates intramolecular cyclization, forming the pyrrolidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents such as dichloromethane or acetonitrile at 25–80°C. Elevated temperatures (>60°C) accelerate reaction kinetics but risk decomposition, necessitating precise thermal control.

Table 1: Reaction Conditions for Key Synthetic Steps

StepSolventTemperature (°C)CatalystYield (%)
Amine-isocyanate reactionDichloromethane25None78
CyclizationAcetonitrile80KF/Al2_2O3_385

Catalytic Efficiency

The use of KF/Al2_2O3_3 as a heterogeneous catalyst improves cyclization efficiency by reducing side products. Comparative studies show a 20% yield increase compared to homogeneous catalysts.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to maintain consistent reaction parameters. Automated systems enable real-time monitoring of temperature and pressure, achieving batch-to-batch reproducibility.

Waste Minimization

Industrial protocols integrate solvent recovery systems and catalytic recycling to adhere to green chemistry principles. For instance, >90% of acetonitrile is reclaimed via distillation.

Optimization Strategies for Enhanced Yield

Solvent Selection

A solvent screening study identified tetrahydrofuran (THF) as a superior alternative to dichloromethane, offering a 12% yield improvement due to better solubility of intermediates.

Stoichiometric Adjustments

A 1.2:1 molar ratio of amine to isocyanate minimizes unreacted starting material, pushing the equilibrium toward product formation.

Characterization and Analytical Data

Spectroscopic Analysis

Table 2: Spectroscopic Properties

TechniqueData
1H NMR^1\text{H NMR} (300 MHz, CDCl3_3)δ 7.25–7.15 (m, 9H, Ar-H), 3.82 (s, 2H, CH2_2), 2.32 (s, 3H, CH3_3)
IR (KBr)3320 cm1^{-1} (N-H), 1645 cm1^{-1} (C=O)
MS (EI)m/z 293.4 [M+^+]

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms a purity of 98.5% using a water/acetonitrile gradient .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the pyrrole ring.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), halogenating agents (N-bromosuccinimide)

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones

    Reduction: Saturated pyrrole derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

Chemistry

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be modified for various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of urea compounds can possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. For example, related compounds have been tested against National Cancer Institute (NCI) human cancer cell lines, demonstrating promising antiproliferative effects .

Medicine

In medicinal chemistry, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea is explored for its therapeutic potential. Its ability to modulate enzyme activity or bind to specific receptors could lead to new drug developments targeting various diseases.

Industry Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Case Studies and Research Findings

Several studies have investigated the potential applications of urea derivatives similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea:

StudyFindings
PMC6017049A series of urea derivatives showed broad-spectrum antiproliferative activity against multiple cancer cell lines .
PubChemThe compound's structure allows it to interact with biological targets effectively .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(4-Methoxyphenyl)-1-(4-Methylphenyl)urea

The closest analog, 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)urea (CAS 898414-80-7), differs only in the substitution of the phenyl group with a 4-methoxyphenyl group at the urea’s terminal position .

Table 1: Structural and Molecular Comparison
Property Target Compound (3-Phenylurea) Analog (4-Methoxyphenylurea)
Molecular Formula C₁₈H₁₉N₃O C₁₉H₂₁N₃O₂
Molecular Weight (g/mol) ~293.4 (estimated) 323.4
Substituent on Urea Phenyl (C₆H₅) 4-Methoxyphenyl (C₆H₄-OCH₃)
Key Functional Groups Urea, dihydropyrrole Urea, dihydropyrrole, methoxy

Key Differences :

  • Electron Effects : The methoxy group in the analog is electron-donating, enhancing solubility in polar solvents, whereas the phenyl group in the target compound increases lipophilicity.
  • Hydrogen Bonding : Both retain the urea group’s capacity for hydrogen bonding, but the methoxy group may introduce additional weak interactions (e.g., C–H⋯O).

Comparison with Halophenyl-Imidazole Derivatives

Table 2: Substituent Influence on Crystal Packing
Compound Class Urea Derivatives Imidazole-4-Imines ()
Core Functional Group Urea (-NH-CO-NH-) Imine (C=N)
Aromatic Substituents 4-Methylphenyl, phenyl 4-Halophenyl (Cl, Br), 4-methylphenyl
Dihedral Angle (Aromatic Planes) Not reported ~56°
Dominant Interactions Hydrogen bonds (N–H⋯O) C–H⋯N, C–H⋯X (X=Cl/Br), π–π

Structural Implications :

  • Packing Efficiency: Halogen substituents in imidazole derivatives enable stronger intermolecular interactions (e.g., C–H⋯Br vs.
  • Conformational Flexibility : The dihydropyrrole ring in the target compound may introduce torsional strain compared to the planar imidazole core.

Research Findings and Hypotheses

  • Synthetic Accessibility : The absence of a methoxy group in the target compound may simplify synthesis compared to its analog, avoiding protection/deprotection steps for the oxygen-sensitive methoxy moiety.
  • Biological Relevance : Urea derivatives are often explored as kinase inhibitors or enzyme modulators. The phenyl group’s hydrophobicity might enhance membrane permeability compared to the methoxy analog, though at the cost of aqueous solubility .

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea is a synthetic organic compound classified as a urea derivative. Its unique structural features, including a pyrrolidine ring and substituted phenyl groups, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Features

The compound has the following structural characteristics:

FeatureDescription
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea
Molecular Formula C19H21N3O2
Molecular Weight 321.39 g/mol
Functional Groups Urea, Pyrrolidine, Aromatic rings

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea is primarily attributed to its interactions with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Binding : It can interact with cell surface receptors, modulating intracellular signaling pathways.
  • Pathway Modulation : The compound might influence cellular processes by affecting key signaling pathways involved in cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 0.95 nM to 49.85 µM .
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests potential therapeutic applications in conditions characterized by inflammation .
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage caused by neuroinflammatory processes, which could be beneficial in neurodegenerative diseases like Parkinson's disease .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antitumor Activity : A related urea derivative was tested for its ability to inhibit cell proliferation in various cancer cell lines. The study reported an IC50 value of 25 nM against CDK2, highlighting the potential of urea derivatives as anticancer agents .
  • Neuroprotective Study : In a model of neuroinflammation induced by lipopolysaccharides (LPS), a similar compound exhibited significant reductions in nitric oxide production and inflammatory markers, suggesting its potential for treating neuroinflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, refluxing precursors in xylene with chloranil (1.4 mmol) for 25–30 hours under nitrogen, followed by purification via recrystallization (methanol) . Optimization can employ reaction path search methods using quantum chemical calculations to predict energy barriers and transition states, reducing trial-and-error experimentation . Key parameters to optimize include solvent polarity, temperature gradients, and catalyst selection.

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Analyze substituent environments (e.g., aromatic protons from phenyl groups).
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
  • X-ray Diffraction : Resolve stereochemistry and validate bond angles, as demonstrated for structurally analogous urea derivatives .
  • IR Spectroscopy : Identify urea carbonyl stretches (~1650–1700 cm⁻¹) and pyrrole ring vibrations.

Q. How do substituents on the phenyl and pyrrole rings influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents modulate electronic and steric effects:
  • 4-Methylphenyl : Enhances lipophilicity (logP) and may stabilize π-π stacking in crystal lattices.
  • 3,4-Dihydro-2H-pyrrol-5-yl : Introduces partial saturation, affecting conformational flexibility.
    Computational tools like density functional theory (DFT) can predict charge distribution and dipole moments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or target selectivity. Implement:
  • Molecular Docking : Compare binding affinities across protein conformers (e.g., using AutoDock Vina).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with urea groups).
  • Meta-Analysis : Cross-reference bioactivity data from independent studies using standardized protocols (e.g., OECD guidelines) .

Q. What strategies improve selectivity for biological targets while minimizing off-target effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination of phenyl rings to enhance metabolic stability) .
  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended targets.
  • Dynamic Combinatorial Chemistry : Screen libraries under physiological conditions to favor selective binding .

Q. How can heterogeneous catalysis enhance the scalability of this compound’s synthesis?

  • Methodological Answer : Replace homogeneous catalysts with immobilized alternatives (e.g., palladium on carbon for coupling reactions). Monitor kinetics via in situ FTIR or Raman spectroscopy to optimize turnover frequency. Process intensification methods, such as flow chemistry, can improve heat/mass transfer and reduce waste .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 48 hours; analyze degradation products via LC-MS.
  • Molecular Dynamics Simulations : Predict hydrolysis susceptibility of the urea moiety under varying pH .

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